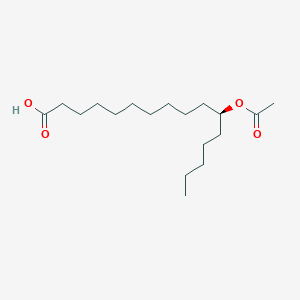
Hexadecanoic acid, 11-(acetyloxy)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a stereoisomer of hexadecanoic acid with an acetoxy group at the 11th carbon position
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of hexadecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Enzymatic Synthesis: Enzymatic methods can also be employed, where lipases are used to catalyze the acetylation of hexadecanoic acid. This method offers a more environmentally friendly approach compared to chemical synthesis.
Industrial Production Methods: Industrial production of (S)-11-acetyloxyhexadecanoic acid involves large-scale esterification reactions using industrial reactors. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, resulting in the formation of (S)-11-hydroxyhexadecanoic acid.
Substitution: Substitution reactions can occur at the acetoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Hexadecanoic acid, 11-(carboxy)-, (S)-.
Reduction: (S)-11-hydroxyhexadecanoic acid.
Substitution: Various acetoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (S)-11-acetyloxyhexadecanoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as metabolic disorders and cardiovascular conditions. Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (S)-11-acetyloxyhexadecanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways are still under investigation, but research suggests that it may modulate lipid metabolism and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid, 11-(acetyloxy)-, (R)-: The R-enantiomer of the same compound.
Hexadecanoic acid: The parent compound without the acetoxy group.
Other acetylated fatty acids: Similar compounds with acetoxy groups at different positions on the fatty acid chain.
Uniqueness: (S)-11-acetyloxyhexadecanoic acid is unique due to its specific stereochemistry and the presence of the acetoxy group at the 11th carbon position. This structural feature influences its biological activity and chemical reactivity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
197853-44-4 |
|---|---|
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(11S)-11-acetyloxyhexadecanoic acid |
InChI |
InChI=1S/C18H34O4/c1-3-4-10-13-17(22-16(2)19)14-11-8-6-5-7-9-12-15-18(20)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 |
InChI-Schlüssel |
JVXXEOLUEGJPAC-KRWDZBQOSA-N |
Isomerische SMILES |
CCCCC[C@@H](CCCCCCCCCC(=O)O)OC(=O)C |
Kanonische SMILES |
CCCCCC(CCCCCCCCCC(=O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


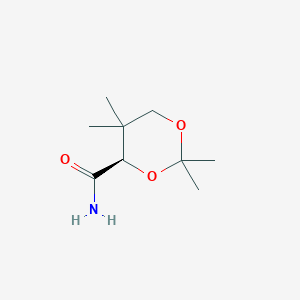
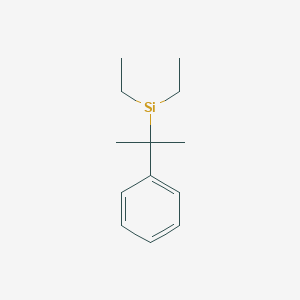
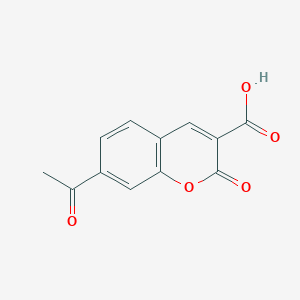
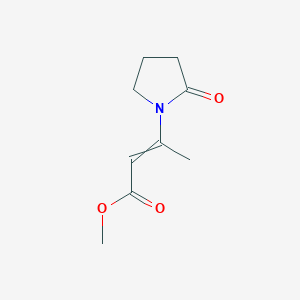
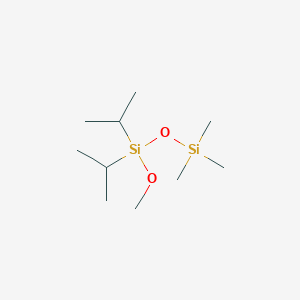
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
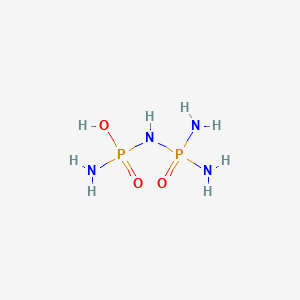
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)

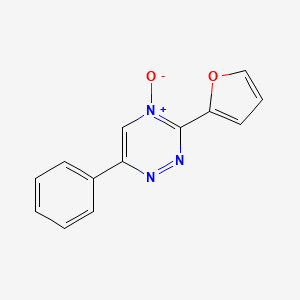
![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)
![2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B15164599.png)
